2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide
Description
2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide (CAS: 1260625-49-7) is a propanamide derivative featuring a cyano group at the 2-position, a 2,4-dimethoxyphenyl moiety at the 3-position, and an N-(3-methylphenyl) substituent. Its synthesis likely involves coupling reactions between substituted benzylamines and acrylonitrile derivatives, as inferred from analogous compounds (e.g., ).
Properties
IUPAC Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-4-6-16(9-13)21-19(22)15(12-20)10-14-7-8-17(23-2)11-18(14)24-3/h4-9,11,15H,10H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPKEZGJUSIVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with 3-methylbenzylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to a cyanoethylation reaction using acrylonitrile under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in an appropriate solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Effects
The following table highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Electron-Donating vs.
- Steric and Lipophilic Effects : The N-(3-methylphenyl) group in the target compound introduces moderate steric hindrance compared to bulkier substituents like 2,4-dimethylphenyl () or imidazolyl-pyridinyl moieties (). This may influence binding affinity in biological systems .
- Functional Group Diversity : Analogs with sulfanyl-oxadiazole-thiazole systems (7c, ) or diazenyl-imidazole groups () demonstrate expanded hydrogen-bonding and π-stacking capabilities, critical for target-specific interactions in antimicrobial or kinase-inhibitory applications.
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs with methoxy groups (e.g., 27m) show higher melting points (~112–116°C) compared to sulfanyl derivatives (134–178°C), suggesting stronger crystalline packing in the latter due to hydrogen bonding .
- Lipophilicity : The target compound’s LogP (~3.5) is lower than 27m’s (~4.2), reflecting reduced membrane permeability but better aqueous solubility due to methoxy groups .
Biological Activity
2-Cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2,4-dimethoxybenzaldehyde with 3-methylbenzylamine to form an intermediate Schiff base, followed by cyanoethylation using acrylonitrile. This process can be optimized for industrial applications using continuous flow reactors to enhance yield and purity .
The molecular formula of the compound is C19H20N2O3, with a molecular weight of 324.37 g/mol. Its structure includes a cyano group and methoxy substituents, which influence its chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in different assays. The mechanism is thought to involve interference with cell cycle progression and apoptosis induction in cancer cells .
The mechanism of action for this compound involves its interaction with specific molecular targets. The cyano group acts as an electrophile that can react with nucleophilic sites in biological molecules. Furthermore, the methoxy groups enhance the compound's lipophilicity, facilitating its penetration through cell membranes .
Case Study: Anticancer Activity
A study was conducted to evaluate the anticancer activity of the compound against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range. The compound was found to induce apoptosis via the activation of caspase pathways .
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacteria | |
| Anticancer | Inhibits proliferation in cancer cells | |
| Mechanism | Electrophilic interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
